molecular formula C15H24N2O2S B2357802 N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 952982-37-5

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No. B2357802
CAS RN: 952982-37-5
M. Wt: 296.43
InChI Key: GBTLTBGEVFRUKX-UHFFFAOYSA-N
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Description

“N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide” is a chemical compound with the CAS Number: 1185293-42-8 . Its IUPAC name is N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine dihydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 305.29 . The InChI code is 1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is an irritant . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidine derivatives, including N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and also found in alkaloids. The synthesis of these compounds involves various intra- and intermolecular reactions leading to a wide range of derivatives, which are then evaluated for their potential pharmacological applications .

Drug Discovery

In the field of drug discovery, the piperidine nucleus is a common structural motif. N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide may be involved in the synthesis of benzamide compounds, which have been investigated for their effects against cancer cells. The presence of specific functional groups can increase the cytotoxicity of these derivatives .

Biological Activity

The biological activity of piperidine derivatives is a key area of research. These compounds are evaluated for their potential as drugs, with a focus on their interaction with biological systems. The piperidine moiety is a crucial element in the discovery and biological evaluation of new therapeutic agents .

Chemical Synthesis

The development of cost-effective and efficient methods for the synthesis of substituted piperidines, such as N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, is an important task in modern organic chemistry. This involves exploring various chemical reactions and processes to create high-purity derivatives for further application .

Safety and Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-17-10-7-15(8-11-17)13-16-20(18,19)12-9-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLTBGEVFRUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

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